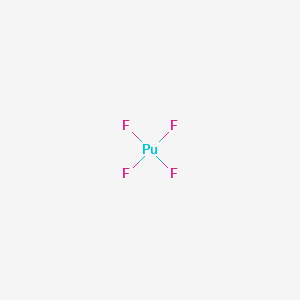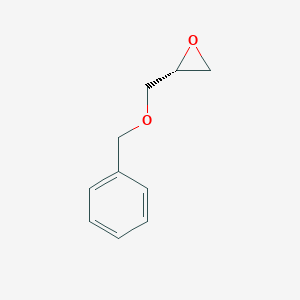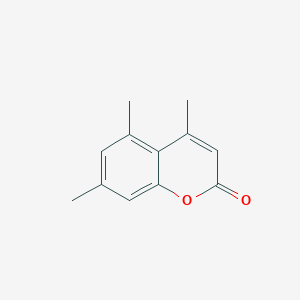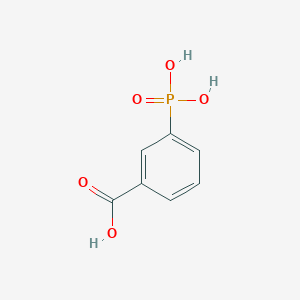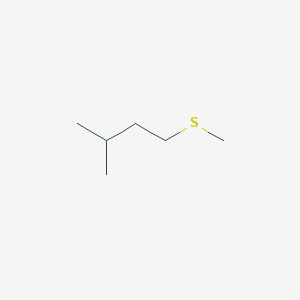
5-Methyl-2-thiahexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-thiahexane is an organic compound that belongs to the family of thiaalkanes. It is a colorless liquid with a strong odor that is commonly used in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Methyl-2-thiahexane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 5-Methyl-2-thiahexane. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Methyl-2-thiahexane is its unique properties that make it a useful reagent and solvent in organic synthesis. However, one of the limitations is that it is not readily available commercially and must be synthesized in a laboratory setting.
Future Directions
There are several future directions for research on 5-Methyl-2-thiahexane. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the study of its potential applications in the production of new materials and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, 5-Methyl-2-thiahexane is a unique organic compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has low toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 5-Methyl-2-thiahexane involves the reaction between 1,5-hexadiene and sulfur in the presence of a catalyst. This reaction leads to the formation of 5-Methyl-2-thiahexane as the major product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-Methyl-2-thiahexane has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent and solvent due to its unique properties. It has also been studied for its potential use in the production of pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
13286-90-3 |
|---|---|
Product Name |
5-Methyl-2-thiahexane |
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
3-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |
InChI Key |
ABIKQXWLJOURPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC |
Canonical SMILES |
CC(C)CCSC |
Other CAS RN |
13286-90-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




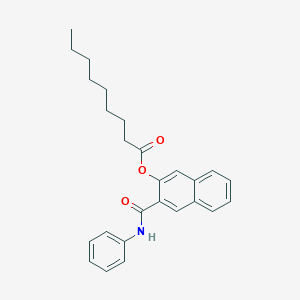
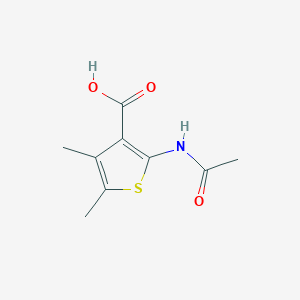
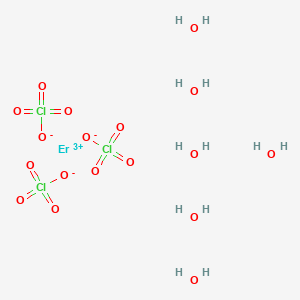
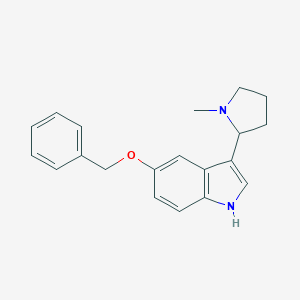
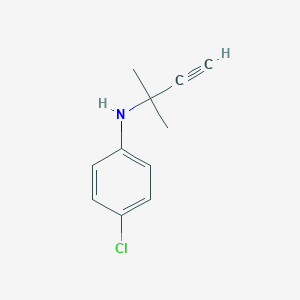
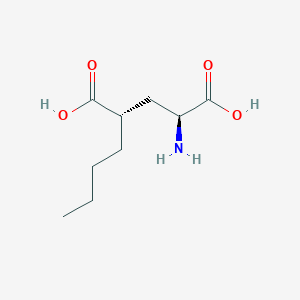
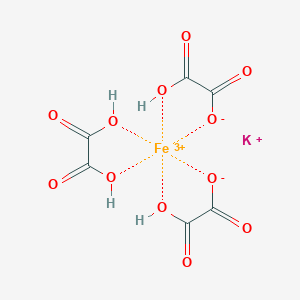
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
